3-Acetyl-5-(bromomethyl)isoxazole
Overview
Description
3-Acetyl-5-(bromomethyl)isoxazole, also known as BAM-I, is a synthetic analog of the A1 adenosine receptor agonist 3-isobutyl-8-pyrrolidinoxanthine (IB-MECA). Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazole can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular weight of 3-Acetyl-5-(bromomethyl)isoxazole is 204.02 g/mol.Chemical Reactions Analysis
A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .Scientific Research Applications
Drug Discovery and Development
3-Acetyl-5-(bromomethyl)isoxazole: is a valuable scaffold in medicinal chemistry due to its presence in various drugs with diverse therapeutic effects. Its structural motif is found in drugs like sulfamethoxazole, which serves as an antibiotic, and leflunomide, an immunosuppressant agent . The isoxazole ring is a common feature in molecules designed for anticancer properties, HDAC inhibition, and neuroprotective agents .
Anticancer Agents
Isoxazole derivatives, including those with the 3-acetyl-5-(bromomethyl)isoxazole moiety, have shown potential as anticancer agents. They can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are targets for cancer therapy .
Antibacterial and Antimicrobial Activity
The isoxazole ring is known for its antibacterial and antimicrobial activities. Compounds containing the 3-acetyl-5-(bromomethyl)isoxazole group can be synthesized to target a variety of bacterial strains, contributing to the development of new antibiotics .
Neuroprotective Applications
Isoxazole compounds have been investigated for their neuroprotective effects. In particular, derivatives of 3-acetyl-5-(bromomethyl)isoxazole have been studied as potential treatments for neurodegenerative diseases like Parkinson’s, offering a promising avenue for drug development .
Anti-inflammatory Properties
Isoxazole derivatives are also explored for their anti-inflammatory properties. The core structure of isoxazole, as found in parecoxib, a COX2 inhibitor, suggests that 3-acetyl-5-(bromomethyl)isoxazole could be utilized in the synthesis of anti-inflammatory drugs .
Organic Synthesis and Catalysis
Beyond biomedical applications, 3-acetyl-5-(bromomethyl)isoxazole serves as an intermediate in organic synthesis. It can be used in metal-free synthetic routes, which are advantageous due to their eco-friendliness and reduced generation of waste .
Safety And Hazards
Future Directions
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This review summarizes the main directions and recent trends in the synthesis of isoxazoles, as well as alternative approaches to the construction of the isoxazole ring .
properties
IUPAC Name |
1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-4(9)6-2-5(3-7)10-8-6/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFZIWVWJTNLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Bromomethyl)-1,2-oxazol-3-yl]ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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